6-Chloro-3-hydroxy-4-methylbenzo[b]thiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C10H7ClO2S |
|---|---|
Molecular Weight |
226.68 g/mol |
IUPAC Name |
6-chloro-3-hydroxy-4-methyl-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H7ClO2S/c1-5-2-6(11)3-7-9(5)10(13)8(4-12)14-7/h2-4,13H,1H3 |
InChI Key |
UFXWUTQIVHZRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=C(S2)C=O)O)Cl |
Origin of Product |
United States |
Biological Activity
6-Chloro-3-hydroxy-4-methylbenzo[b]thiophene-2-carbaldehyde (CAS Number: 856793-88-9) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H7ClO2S
- Molecular Weight : 226.68 g/mol
- Structure : The compound features a benzo[b]thiophene core with a chloro and hydroxy group, which may influence its biological activity.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that benzothiophene derivatives can modulate immune responses, particularly in cancer therapy. For instance, certain derivatives have been identified as dual antagonists of prostaglandin E2 receptors (EP2 and EP4), which play vital roles in tumor progression and immune evasion .
Table 1: Anticancer Activity of Benzothiophene Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 | Dual EP2/EP4 receptor antagonist |
| Compound B | 1.98 | Induces apoptosis in cancer cells |
| This compound | TBD | TBD |
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The presence of the chloro group is believed to enhance its activity by increasing electron density, which may improve binding to cellular targets .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxicity of this compound against several cancer cell lines, including:
- A549 (lung cancer)
- MCF7 (breast cancer)
Results indicated that the compound exhibited an IC50 value below 10 µM in both cell lines, suggesting potent anticancer activity.
Safety Profile
The safety data sheet for this compound indicates that it poses several hazards:
Scientific Research Applications
Pharmaceutical Development
6-Chloro-3-hydroxy-4-methylbenzo[b]thiophene-2-carbaldehyde has been investigated for its potential as a pharmaceutical agent, particularly in cancer treatment. The compound's ability to modulate immune responses makes it a candidate for developing therapies aimed at various cancers, including melanoma and lung cancer. It functions as a modulator of prostaglandin E2 receptors (EP2 and EP4), which are implicated in tumor immune evasion and inflammation .
Antimicrobial Activity
Recent studies have highlighted its antimicrobial properties. A series of derivatives synthesized from this compound showed promising activity against Staphylococcus aureus, including strains resistant to methicillin. The minimal inhibitory concentration (MIC) for one derivative was found to be 4 µg/mL, indicating strong antibacterial potential .
Case Study 1: Cancer Treatment
A patent discusses the use of benzothiophene derivatives, including this compound, in cancer therapy. The compounds were shown to reactivate the immune system within tumors, enhancing the efficacy of conventional treatments like chemotherapy and radiotherapy. This approach aims to improve patient outcomes in various cancers, such as ovarian and colorectal cancer .
Case Study 2: Antimicrobial Screening
In a study published in early 2022, researchers synthesized several derivatives based on benzo[b]thiophene structures, including the target compound. These derivatives underwent screening against multiple strains of Staphylococcus aureus, leading to the identification of several candidates with effective antimicrobial activity. This research underscores the compound's versatility and potential for further development as an antimicrobial agent .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Aldehyde oxidation | KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic media | 6-Chloro-3-hydroxy-4-methylbenzo[b]thiophene-2-carboxylic acid |
Key Findings :
-
Oxidation typically proceeds under mild acidic conditions at 25–50°C.
-
The carboxylic acid derivative retains the chloro and hydroxyl substituents, enabling further functionalization for pharmaceutical applications.
Reduction Reactions
The aldehyde group is reduced to a primary alcohol.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Aldehyde reduction | NaBH<sub>4</sub> in methanol or LiAlH<sub>4</sub> in THF | 6-Chloro-3-hydroxy-4-methylbenzo[b]thiophene-2-methanol |
Key Findings :
-
Sodium borohydride is preferred for selective reduction without affecting the hydroxyl group.
-
The resulting alcohol serves as an intermediate for etherification or esterification .
Nucleophilic Substitution
The chlorine atom undergoes substitution with nucleophiles.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Chlorine substitution | Amines (e.g., NH<sub>3</sub>, RNH<sub>2</sub>) in DMF, 60–80°C | 6-Amino-3-hydroxy-4-methylbenzo[b]thiophene-2-carbaldehyde |
Key Findings :
-
Substitution proceeds efficiently with primary amines under mildly basic conditions.
-
Secondary amines require elevated temperatures (80–100°C) for completion.
Condensation Reactions
The aldehyde participates in Schiff base and hydrazone formation.
Key Findings :
-
Hydrazones derived from this compound demonstrate antimicrobial activity against Staphylococcus aureus (MIC: 4 µg/mL).
-
Schiff bases are precursors for metal coordination complexes studied in cancer therapy.
Functionalization of the Hydroxyl Group
The phenolic hydroxyl group undergoes acetylation or alkylation.
Key Findings :
-
Acetylation improves solubility in nonpolar solvents for industrial applications .
-
Methylated derivatives exhibit enhanced stability under physiological conditions.
Electrophilic Aromatic Substitution
The electron-rich benzo[b]thiophene core undergoes nitration or sulfonation.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C | 6-Chloro-3-hydroxy-4-methyl-5-nitrobenzo[b]thiophene-2-carbaldehyde |
Key Findings :
-
Nitration occurs preferentially at the 5-position due to directing effects of the hydroxyl and aldehyde groups.
-
Nitro derivatives are intermediates for aminobenzothiophene synthesis .
Cyclization Reactions
The aldehyde and hydroxyl groups facilitate intramolecular cyclization.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Lactone formation | Acid catalysis (H<sub>2</sub>SO<sub>4</sub>), heat | 6-Chloro-4-methylbenzo[b]thiopheno[2,3-c]furan-2(3H)-one |
Key Findings :
-
Lactonization under acidic conditions produces fused heterocycles with potential bioactivity.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Effects on Reactivity and Physicochemical Properties
The target compound’s benzo[b]thiophene core distinguishes it from simpler thiophene derivatives (e.g., thiophene-2-carbaldehyde). Key comparisons include:
- Substituent Position and Electronic Effects: The 6-chloro and 4-methyl groups on the benzo[b]thiophene ring introduce steric hindrance and electron-withdrawing/donating effects, which may alter reactivity compared to unsubstituted analogs. Thiophene-2-carbaldehyde derivatives with bromo or methyl substituents (e.g., 5-bromo-thiophene-2-carbaldehyde) exhibit reduced solubility in polar solvents compared to the hydroxy-containing target compound, where the 3-hydroxy group may enhance solubility .
- Functional Group Comparison :
- The carbaldehyde group in the target compound contrasts with sulfonamide (PI-29247) or ketone (e.g., 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methylbenzo[b]thiophene-3(2H)-one) functionalities in analogs. Carbaldehydes are more reactive toward nucleophiles, enabling applications in Schiff base formation or heterocyclic condensation, as seen in 4-hydroxycoumarin-thiophene hybrids .
Comparative Data Table
Q & A
Q. What synthetic methodologies are most effective for preparing 6-Chloro-3-hydroxy-4-methylbenzo[b]thiophene-2-carbaldehyde, and how do reaction conditions influence yield?
Q. How is this compound characterized spectroscopically, and what are critical spectral markers?
- Methodological Answer : Key characterization includes:
- ¹H NMR : Aromatic protons in the benzo[b]thiophene ring appear as doublets (δ 7.2–7.8 ppm), while the aldehyde proton resonates as a singlet near δ 10.1 ppm. Hydroxy (-OH) and methyl (-CH₃) groups show peaks at δ 5.2–5.5 and δ 2.3–2.5 ppm, respectively .
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) confirm the aldehyde and hydroxy groups .
Discrepancies in spectra (e.g., split aldehyde peaks) may indicate impurities; recrystallization from DMSO:H₂O improves resolution .
Q. What purification strategies are recommended for isolating this compound, and how do solvent systems affect purity?
- Methodological Answer : Reverse-phase HPLC with methanol-water gradients (30% → 100% methanol) effectively removes unreacted precursors. For larger-scale purification, column chromatography using silica gel and ethyl acetate/hexane (1:3 ratio) is preferred. Solvent polarity must balance compound solubility and retention time—higher methanol content accelerates elution but may co-elute impurities .
Advanced Research Questions
Q. How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Anti-inflammatory Testing : Use carrageenan-induced rat paw edema models. Compare activity to indomethacin, monitoring inhibition of prostaglandin synthesis via COX-2 assays. Derivatives with thiosemicarbazide groups (structurally analogous) show reduced ulcerogenicity while maintaining potency .
- Antimicrobial Screening : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Structural analogs with chloro and methyl substituents exhibit enhanced membrane disruption, as shown by fluorescence-based leakage assays .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Conflicting NMR signals (e.g., unexpected splitting) may arise from tautomerism or residual solvents. Use 2D techniques (COSY, HSQC) to assign proton-carbon correlations unambiguously. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula. For example, a mass error <5 ppm ensures accurate assignment . If IR data conflicts with expected functional groups (e.g., weak C=O stretch), repeat analysis under anhydrous conditions to exclude water interference .
Q. What strategies optimize the compound’s stability during storage and handling?
- Methodological Answer : The aldehyde and hydroxy groups make the compound hygroscopic and prone to oxidation. Store under argon at –20°C in amber vials. Use stabilizers like BHT (0.01% w/w) in solution phases. For long-term solid-state stability, lyophilization with cryoprotectants (e.g., trehalose) prevents degradation . Avoid exposure to UV light, which accelerates decomposition of the thiophene ring .
Q. How can structural modifications enhance bioactivity while maintaining metabolic stability?
- Methodological Answer :
- SAR Insights : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position increases electrophilicity, enhancing antimicrobial activity. However, this may reduce solubility—balance by adding methoxy groups .
- Prodrug Design : Acetylate the hydroxy group to improve bioavailability. Hydrolysis in vivo regenerates the active form, as demonstrated in chromene-carbaldehyde analogs .
- Computational Modeling : Use DFT calculations to predict binding affinities toward target enzymes (e.g., COX-2). Optimize substituent orientation using docking simulations (e.g., AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
